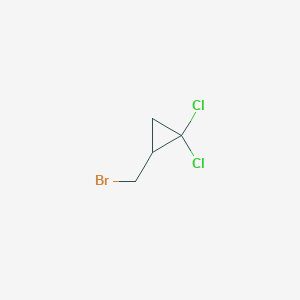

2-(Bromomethyl)-1,1-dichlorocyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Bromomethyl)-1,1-dichlorocyclopropane” is likely a cyclopropane derivative, which means it contains a three-membered carbon ring. It has a bromomethyl group (-CH2Br) and two chlorine atoms attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its ring strain. The bromomethyl group and the dichloro group would contribute to the polarity of the molecule .Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various reactions due to the ring strain. They can participate in ring-opening reactions, substitution reactions, and others. The presence of the bromomethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its polarity might influence its solubility in different solvents. The presence of the bromine and chlorine atoms might make it relatively heavy compared to other organic compounds of similar size .Applications De Recherche Scientifique

Alkylation Reagent

2-(Bromomethyl)-1,1-dichlorocyclopropane is used as an alkylation reagent. It reacts with nucleophiles to yield substitution products while maintaining the dichlorocyclopropane system intact (Steinbeck, 1979).

Hydrodehalogenation and Synthesis

This compound is involved in hydrodehalogenation to convert dibromo- and dichlorocyclopropanes into monohalo-cyclopropanes (Dulayymi et al., 1996). It is also used in the synthesis of substituted 1-bromo-1-chlorocyclopropanes from dibromomethane, phenyltrichloromethane trichloride, and alkenes (Balcerzak & Jończyk, 1991).

Catalysis and Organic Synthesis

In organic synthesis, it is used for catalysis, like in the palladium-catalyzed conversion of methylenecyclopropanes to cyclobutenes (Shi, Liu, & Tang, 2006). Another example includes its role in the alkylation of aromatic hydrocarbons (Kurbankulieva et al., 2013).

Vibrational Spectra Studies

It is also studied for its vibrational spectra, providing insights into molecular structures and behaviors (Wurrey et al., 1979).

Asymmetric Synthesis and Stereochemistry

This compound plays a role in asymmetric synthesis and the study of stereochemistry in electrochemical processes (Hazard, Jaouannet, & Tallec, 1982).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(bromomethyl)-1,1-dichlorocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQSZUPYPHPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1,1-dichlorocyclopropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Propan-2-yl)-2-azaspiro[3.6]decane](/img/structure/B2586270.png)

![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)

![[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone](/img/structure/B2586280.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)